molecular formula C5H9FO4 B1198460 D-Ribose, 2-deoxy-2-fluoro- CAS No. 7226-33-7

D-Ribose, 2-deoxy-2-fluoro-

Cat. No.: B1198460
CAS No.: 7226-33-7
M. Wt: 152.12 g/mol
InChI Key: NJYXSKVOTDPOAT-LMVFSUKVSA-N
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Description

D-Ribose, 2-deoxy-2-fluoro- is a fluorinated derivative of ribose, a naturally occurring sugar This compound is characterized by the replacement of a hydroxyl group with a fluorine atom at the second carbon position of the ribose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose, 2-deoxy-2-fluoro- typically involves the fluorination of a ribose derivative. One common method is the treatment of a protected ribose derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or acetyl hypofluorite. The reaction conditions often require low temperatures and anhydrous solvents to prevent side reactions and degradation of the product .

Industrial Production Methods: Industrial production of D-Ribose, 2-deoxy-2-fluoro- may involve enzymatic methods using nucleoside phosphorylases and 2-deoxyribosyltransferases. These enzymes facilitate the transfer of the fluorinated ribose moiety to a suitable nucleobase, resulting in the formation of the desired nucleoside . This method is advantageous due to its specificity and efficiency, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: D-Ribose, 2-deoxy-2-fluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although the presence of fluorine may influence the reaction pathways and products.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azido derivative, while oxidation with potassium permanganate produces a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of D-Ribose, 2-deoxy-2-fluoro- involves its incorporation into nucleic acids or metabolic pathways. The fluorine atom alters the compound’s interaction with enzymes and other biomolecules, leading to changes in activity and stability. For example, in PET imaging, the compound is phosphorylated by hexokinase and trapped in cells, allowing for the visualization of glucose uptake and metabolism .

Comparison with Similar Compounds

Comparison: D-Ribose, 2-deoxy-2-fluoro- is unique due to its specific structure and the presence of fluorine at the second carbon position. This modification enhances its stability and alters its biochemical properties compared to other fluorinated sugars. For instance, 2-Deoxy-2-fluoro-D-glucose is primarily used in glucose metabolism studies, while D-Ribose, 2-deoxy-2-fluoro- is more versatile in nucleoside synthesis and other applications .

Properties

IUPAC Name

(2R,3R,4R)-2-fluoro-3,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2H2/t3-,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYXSKVOTDPOAT-LMVFSUKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222587
Record name 2'-Deoxy-2'-fluororibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7226-33-7
Record name 2'-Deoxy-2'-fluororibose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluororibose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40222587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 2
D-Ribose, 2-deoxy-2-fluoro-
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D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 4
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 5
D-Ribose, 2-deoxy-2-fluoro-
Reactant of Route 6
D-Ribose, 2-deoxy-2-fluoro-

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